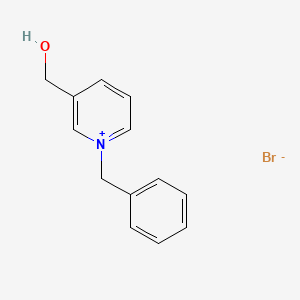

1-苄基-3-(羟甲基)吡啶-1-铵溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide” is a chemical compound with the molecular formula C13H14BrNO and a molecular weight of 280.17 . It is listed under the CAS number 244267-38-7 .

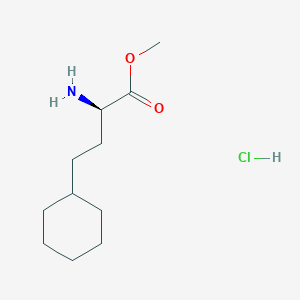

Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide” consists of 13 carbon atoms, 14 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide” such as its melting point, boiling point, and density are not directly available in the search results .科学研究应用

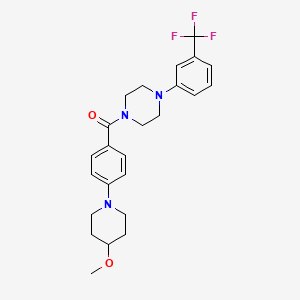

缓蚀

- 碳钢缓蚀剂:Shalabi 等人 (2019) 的研究发现,吡啶溴化物单阳离子表面活性剂(结构类似于 1-苄基-3-(羟甲基)吡啶-1-溴化物)在酸性溶液中用作碳钢的高效缓蚀剂。这种保护是通过在钢表面形成保护层实现的 (Shalabi 等人,2019)。

- 低碳钢缓蚀剂:Amro A. Raheem 和 Mehdi S. Shihab (2022) 合成了新的吡啶溴化物衍生物作为酸性溶液中低碳钢的缓蚀剂。这些化合物显示出很高的抑制效率,表明在防腐保护中的潜在应用 (Raheem & Shihab,2022)。

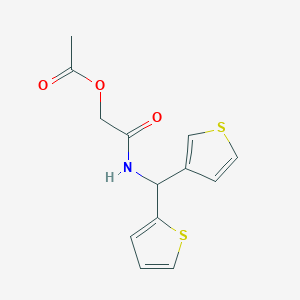

化学合成

- 功能化吡咯烷的合成子:Luca Guideri 等人 (2012) 发现四氢吡啶溴化物可用作创建功能化吡咯烷的合成子,表明其在有机合成中的效用 (Guideri 等人,2012)。

- 苯偶氮甲氧基二苯甲烷的制备:Gstach 和 Schantl (1986) 报告了吡啶溴化物盐在苯偶氮甲氧基二苯甲烷合成中的应用,突出了其在化学合成中的作用 (Gstach & Schantl,1986)。

- 吖啶鎓盐的合成:Potikha、Sypchenko 和 Kovtunenko (2013) 的一项研究描述了使用与 1-苄基-3-(羟甲基)吡啶-1-溴化物结构相似的化合物制备吖啶鎓盐 (Potikha 等人,2013)。

光物理和电化学应用

- 铁离子检测的荧光探针:Bishnoi 和 Milton (2017) 合成了与吡啶溴化物相关的 novel 水溶性苯并咪唑鎓盐,用于检测水性介质中的铁离子。这些化合物表现出荧光猝灭,表明它们作为荧光探针的潜力 (Bishnoi & Milton,2017)。

其他应用

- 光催化降解:Maillard-Dupuy 等人 (1994) 研究了水中吡啶的光催化降解,这可为吡啶化合物的环境应用提供见解 (Maillard-Dupuy 等人,1994)。

安全和危害

未来方向

作用机制

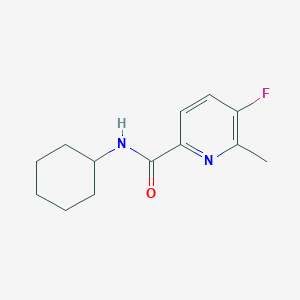

Target of Action

The primary targets of 1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.

Mode of Action

1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide interacts with its targets by inhibiting the action of AChE and BuChE . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can result in enhanced cholinergic transmission.

属性

IUPAC Name |

(1-benzylpyridin-1-ium-3-yl)methanol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14NO.BrH/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12;/h1-8,10,15H,9,11H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZQEROKDYBYLP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)CO.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2843380.png)

![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2843384.png)

![Ethyl 4-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2843394.png)

![1,3-Benzodioxol-5-yl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2843396.png)

![N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2843400.png)